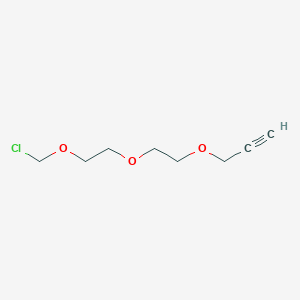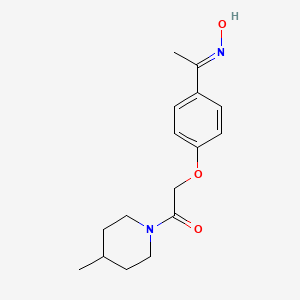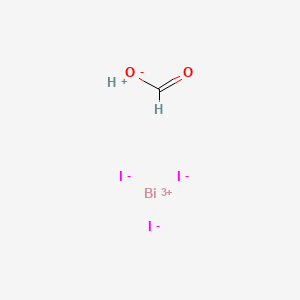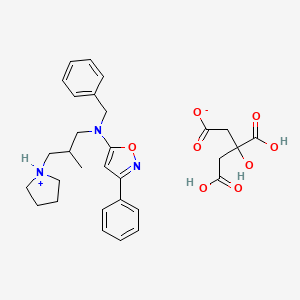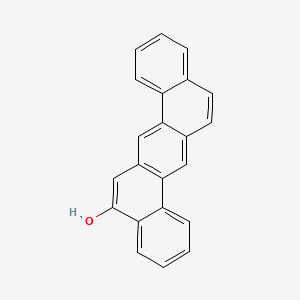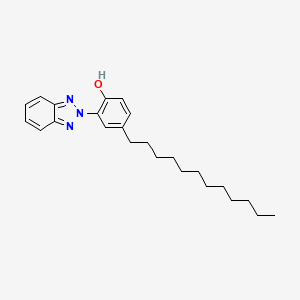
Phenol, 2-(2H-benzotriazol-2-yl)-4-dodecyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzotriazol-2-yl)-4-dodecylphenol is a chemical compound that belongs to the class of benzotriazole derivatives. Benzotriazole compounds are known for their diverse applications, particularly as corrosion inhibitors, UV stabilizers, and in various industrial processes. The compound 2-(benzotriazol-2-yl)-4-dodecylphenol is specifically utilized for its ability to absorb ultraviolet light, making it a valuable additive in materials that require protection from UV radiation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(benzotriazol-2-yl)-4-dodecylphenol typically involves the reaction of benzotriazole with a phenolic compound that has a dodecyl substituent. The process can be carried out under various conditions, often involving the use of solvents such as ethanol or methanol. The reaction may require the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of 2-(benzotriazol-2-yl)-4-dodecylphenol is scaled up using batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization or chromatography, is common to achieve the desired quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Benzotriazol-2-yl)-4-dodecylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: The benzotriazole moiety can participate in substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzotriazole derivatives.
Aplicaciones Científicas De Investigación
2-(Benzotriazol-2-yl)-4-dodecylphenol has a wide range of scientific research applications, including:
Chemistry: Used as a UV stabilizer in polymers and coatings to prevent degradation caused by UV radiation.
Biology: Investigated for its potential protective effects against UV-induced damage in biological systems.
Medicine: Explored for its antioxidant properties and potential therapeutic applications.
Industry: Utilized in the production of plastics, coatings, and other materials that require UV protection.
Mecanismo De Acción
The mechanism of action of 2-(benzotriazol-2-yl)-4-dodecylphenol involves its ability to absorb ultraviolet light and dissipate the energy as heat. This prevents the UV radiation from causing damage to the material or biological system it is protecting. The benzotriazole moiety plays a crucial role in this process by acting as a UV absorber. The compound may also interact with molecular targets and pathways involved in oxidative stress and inflammation, contributing to its protective effects.
Comparación Con Compuestos Similares
2-(2-Hydroxyphenyl)-2H-benzotriazoles: These compounds are also used as UV stabilizers and share similar properties with 2-(benzotriazol-2-yl)-4-dodecylphenol.
2-(2H-Benzotriazol-2-yl)-4-methylphenol: Another UV absorber with a different substituent on the phenolic ring.
2-(2H-Benzotriazol-2-yl)-4,6-di-tert-butylphenol: Known for its high stability and effectiveness as a UV stabilizer.
Uniqueness: 2-(Benzotriazol-2-yl)-4-dodecylphenol is unique due to its long dodecyl chain, which enhances its compatibility with hydrophobic materials and improves its performance as a UV stabilizer in various applications. This structural feature distinguishes it from other benzotriazole derivatives and contributes to its specific properties and applications.
Propiedades
Número CAS |
3142-42-5 |
|---|---|
Fórmula molecular |
C24H33N3O |
Peso molecular |
379.5 g/mol |
Nombre IUPAC |
2-(benzotriazol-2-yl)-4-dodecylphenol |
InChI |
InChI=1S/C24H33N3O/c1-2-3-4-5-6-7-8-9-10-11-14-20-17-18-24(28)23(19-20)27-25-21-15-12-13-16-22(21)26-27/h12-13,15-19,28H,2-11,14H2,1H3 |
Clave InChI |
RKVRWKDTXOIXNG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC1=CC(=C(C=C1)O)N2N=C3C=CC=CC3=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


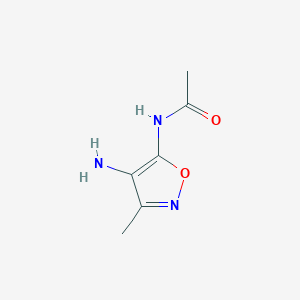
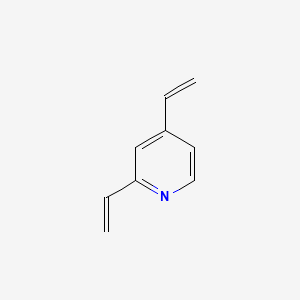
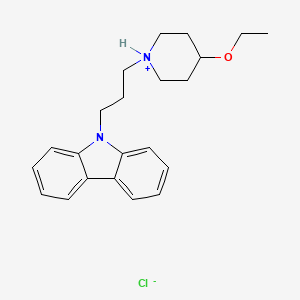
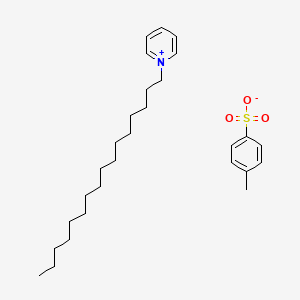
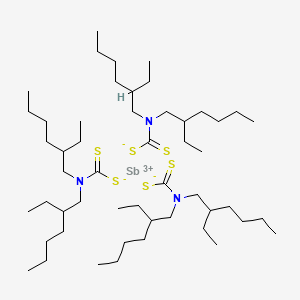
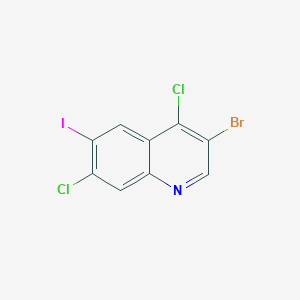
![5-[3-amino-4-[2-amino-4-(3,5-dicarboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13738568.png)
